molecular formula C8H9IO2S B14277098 [(Iodomethanesulfonyl)methyl]benzene CAS No. 140449-09-8

[(Iodomethanesulfonyl)methyl]benzene

Cat. No.: B14277098
CAS No.: 140449-09-8
M. Wt: 296.13 g/mol
InChI Key: JDWWZZSCTWOKAG-UHFFFAOYSA-N
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Description

[(Iodomethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C8H9IO2S It is characterized by the presence of an iodomethyl group attached to a sulfonyl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Iodomethanesulfonyl)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with iodomethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the direct iodination of methanesulfonylmethylbenzene using iodine and a suitable oxidizing agent like hydrogen peroxide. This method is advantageous due to its simplicity and the availability of reagents.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions. This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(Iodomethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of benzyl derivatives with various functional groups.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

[(Iodomethanesulfonyl)methyl]benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [(iodomethanesulfonyl)methyl]benzene involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound and enabling the formation of various derivatives.

Comparison with Similar Compounds

[(Iodomethanesulfonyl)methyl]benzene can be compared with other similar compounds such as:

    [(Bromomethanesulfonyl)methyl]benzene: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the varying electronegativity and size of the halogen atom.

    [(Chloromethanesulfonyl)methyl]benzene: Contains a chlorine atom, leading to distinct chemical properties and reactivity patterns.

    [(Fluoromethanesulfonyl)methyl]benzene: The presence of a fluorine atom significantly alters the compound’s reactivity and stability.

The uniqueness of this compound lies in its specific reactivity profile, which is influenced by the presence of the iodine atom. This makes it particularly useful in certain synthetic applications where other halogenated compounds may not be as effective.

Properties

CAS No.

140449-09-8

Molecular Formula

C8H9IO2S

Molecular Weight

296.13 g/mol

IUPAC Name

iodomethylsulfonylmethylbenzene

InChI

InChI=1S/C8H9IO2S/c9-7-12(10,11)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

JDWWZZSCTWOKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CI

Origin of Product

United States

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